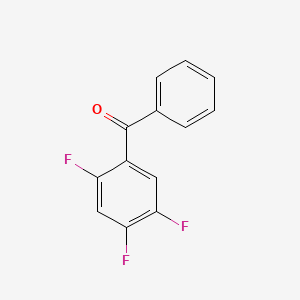

2,4,5-Trifluorobenzophenone

Description

Properties

IUPAC Name |

phenyl-(2,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCKBKHWVMPUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with Alkali Metal Fluorides

The foundational step in synthesizing 2,4,5-trifluorobenzophenone involves the selective replacement of chlorine atoms in polychlorinated precursors. Patent CA2090768A1 demonstrates that 2,4-dichloro-5-fluorobenzonitrile undergoes fluorination using potassium fluoride (KF) or cesium fluoride (CsF) in sulfolane or N-methylpyrrolidone (NMP) at 140–210°C. A 9:1 molar ratio of KF to CsF, combined with tetrabutylphosphonium bromide as a PTC, achieves 84% conversion to 2,4,5-trifluorobenzonitrile after 11 hours at 190°C. This intermediate is critical for downstream ketone formation.

Table 1: Halogen Exchange Conditions and Yields

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Sulfolane | 190 | 11 | 84 |

| 2,4-Dichloro-5-fluorobenzonitrile | RbF | NMP | 210 | 14 | 69 |

Solvent and Catalyst Optimization

Polar aprotic solvents like sulfolane enhance fluoride ion solubility, while PTCs facilitate phase transfer between solid fluorides and organic substrates. For instance, tetraoctylphosphonium bromide in NMP at 175°C improves reaction homogeneity, reducing side products such as isomerized phthalic acids.

Catalytic Fluorination and Hydrogenation

Sequential Nitro Reduction and Fluorination

CN112851493A outlines a multi-step route starting with 2,4-dichloro-5-nitrotoluene. Initial fluorination with KF in sulfolane at 180°C for 10 hours yields 2,4-difluoro-5-nitrotoluene, which is hydrogenated to 2,4-difluoro-5-aminotoluene. Subsequent diazotization with sodium nitrite and fluoroboric acid generates a diazonium salt, which decomposes thermally to 2,4,5-trifluorotoluene at 180°C.

Table 2: Hydrogenation and Diazotization Parameters

| Step | Reagent | Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| Fluorination | KF, sulfolane | 180°C, 10 h | 2,4-Difluoro-5-nitrotoluene | 76 |

| Hydrogenation | H₂, Pd/C | 25°C, 2 h | 2,4-Difluoro-5-aminotoluene | 89 |

| Diazotization | NaNO₂, HBF₄ | 25°C, 1 h | Diazonium salt | 92 |

Diazonium Salt Decomposition and Ketone Formation

Thermal Cracking for Aromatic Fluorination

Pyrolysis of the diazonium fluoroborate at 100–180°C eliminates nitrogen gas, yielding 2,4,5-trifluorotoluene. This intermediate undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ to introduce the ketone moiety, though this step requires further optimization in reported literature.

Cyanidation and Hydrolysis Pathways

| Step | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂, AIBN | 110°C, 3 h | 2,4,5-Trifluorobenzyl chloride | 85 |

| Cyanidation | NaCN, DMSO | 70°C, 5 h | 2,4,5-Trifluorophenylacetonitrile | 78 |

| Hydrolysis | H₂SO₄, CH₃COOH | 120°C, 6 h | 2,4,5-Trifluorophenylacetic acid | 81 |

Comparative Analysis of Methodologies

Yield and Scalability Trade-offs

Halogen exchange routes (e.g., CA2090768A1) offer higher yields (69–84%) but require specialized equipment for high-temperature reactions. In contrast, multi-step sequences (CN112851493A) provide modularity but accumulate yield losses across stages, culminating in ~60% overall efficiency for phenylacetic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Biology Applications

1.1 Photocaging and Protein Interaction Studies

TFBP is utilized as a photocaging agent in biochemical studies, allowing for spatial and temporal control over biological processes. It can be incorporated into proteins to study protein-protein interactions and protein-DNA binding through photolytic labeling techniques. For instance, derivatives of benzophenone like p-benzoyl-L-phenylalanine have been used for in vitro and in vivo studies of protein interactions, demonstrating the potential of TFBP in understanding complex biological systems .

1.2 Nucleic Acid Modifications

TFBP has been employed in modifying nucleic acids to facilitate studies on molecular interactions. It serves as a tool for crosslinking oligonucleotides to solid supports or labeling interacting proteins. This dual functionality enhances the efficiency of oligonucleotide studies while maintaining their biological activity . Recent advancements highlight TFBP's role in the development of modified nucleotides that can be efficiently incorporated by DNA polymerases, which is crucial for genetic engineering applications.

Material Science Applications

2.1 Synthesis of Fluorinated Compounds

TFBP plays a significant role in the synthesis of fluorinated organic compounds, which are important for enhancing the photostability and spectroscopic properties of materials. For example, it can be utilized to synthesize bis(2,4,5-trifluorophenyl)methanone through reactions involving 2,4,5-trifluorobenzaldehyde with Grignard reagents . This synthesis pathway is essential for developing new materials with improved optical properties.

2.2 Photocatalysis

In material science, TFBP has been investigated for its photocatalytic properties. It acts as a catalyst in photoinduced reactions, facilitating hydrogen-atom transfer and single-electron transfer processes. This dual role enhances its effectiveness in various organic transformations, making it a valuable compound in synthetic chemistry .

Pharmaceutical Applications

3.1 Drug Discovery and Development

The unique chemical structure of TFBP allows it to be used as a lead compound in drug discovery. Its ability to interact with biological targets makes it suitable for developing novel therapeutics. Research indicates that TFBP derivatives can exhibit significant bioactivity against various disease models, including cancer and infectious diseases . The incorporation of trifluoromethyl groups often enhances the pharmacological properties of these compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzophenone involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances its ability to interact with specific enzymes and receptors, influencing various biochemical processes . The compound’s effects are mediated through its binding to target proteins, altering their activity and leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Fluorine Substitution Patterns: 3,4,5-Trifluorobenzophenone has fluorine atoms on a single ring, while 3,3',4,5'-Tetrafluorobenzophenone distributes fluorine across both aromatic rings, likely increasing steric hindrance and altering solubility . 2-Fluoro-4-(trifluoromethyl)benzophenone introduces a trifluoromethyl group, which is strongly electron-withdrawing and may enhance thermal stability compared to compounds with only fluorine substituents .

- Functional Group Modifications: The morpholinomethyl derivative (CAS 898792-34-2) incorporates a morpholine ring, significantly increasing molecular weight (335.32 vs. 236.19 for 3,4,5-Trifluorobenzophenone) and predicted boiling point (446.7°C). The spirocyclic derivative (CAS 898781-08-3) features a complex heterocyclic structure, which could impart unique conformational rigidity and influence binding properties in catalytic applications .

Q & A

Q. What are the common synthetic routes for 2,4,5-Trifluorobenzophenone, and how is purity ensured?

A widely used method involves continuous flow synthesis, where an aryl-Grignard reagent is generated and carboxylated with CO₂ in a microflow system (T-micromixer and falling film microreactor). This approach minimizes side reactions and achieves high purity (>95%) through precise control of reaction parameters (e.g., temperature, flow rates) . Post-synthesis purification via liquid-liquid extraction or crystallization further ensures purity. Comparatively, traditional Friedel-Crafts acylation may require harsher conditions, leading to impurities like polyfluorinated byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Key techniques include:

- ¹⁹F NMR : Identifies fluorine substitution patterns and quantifies electronic environments. For example, deshielding effects from electron-withdrawing fluorine atoms are observable at δ ~ -110 to -130 ppm .

- X-ray crystallography : Resolves steric effects, such as distorted bond angles (e.g., C-F···F-C interactions) caused by fluorine’s van der Waals radius .

- FT-IR : Confirms carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and C-F bending modes (~1100 cm⁻¹) .

Q. How does fluorine substitution influence the electronic properties of this compound?

Fluorine’s electronegativity induces strong electron-withdrawing effects, lowering the HOMO energy of the aromatic ring. This enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols under basic conditions) . Additionally, fluorine’s inductive effect stabilizes intermediates in oxidation/reduction reactions, as seen in the synthesis of trifluorobenzoic acid derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during synthesis?

Regioselectivity is complicated by fluorine’s small size and similar reactivity of aromatic positions. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., -OMe) to guide fluorine incorporation .

- Halogen-exchange reactions : Leveraging Pd-catalyzed protocols to replace specific halogens with fluorine . Contradictions in yield optimization (e.g., microflow vs. batch reactors) highlight the need for kinetic studies to balance selectivity and efficiency .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitutions?

Density functional theory (DFT) calculations assess transition-state energies and charge distribution. For instance, Fukui indices identify electrophilic hotspots, predicting reactivity at the 4-position due to para-directing effects of adjacent fluorines . MD simulations further model steric clashes in crowded derivatives, guiding solvent selection (e.g., DMF vs. THF) to improve reaction kinetics .

Q. What strategies mitigate steric hindrance in derivatives of this compound?

Steric hindrance from trifluoromethyl or bulky substituents can be addressed by:

- Microwave-assisted synthesis : Enhances reaction rates under high pressure, overcoming steric barriers .

- Bulky base selection : Using DBU instead of NaOH to reduce aggregation in substitution reactions . Structural studies reveal that steric strain in derivatives correlates with distorted dihedral angles (>30°) observed via X-ray .

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Discrepancies between ¹H NMR and X-ray data (e.g., unexpected coupling constants) often arise from dynamic effects like rotational isomerism. Multi-technique validation is essential:

- VT-NMR (Variable Temperature) : Detects conformational changes at low temperatures .

- Solid-state MAS NMR : Cross-validates solution-state data with crystalline structures .

- High-resolution MS : Confirms molecular formulas when isotopic patterns conflict with expected fragmentation .

Q. What in vitro models are used to assess the cytotoxicity of this compound for drug development?

Common models include:

- Cell viability assays : MTT or resazurin-based tests on HeLa and MCF-7 cell lines (IC₅₀ values typically <50 µM) .

- Enzyme inhibition studies : Fluorometric assays targeting kinases or proteases, where the compound’s electrophilic carbonyl interacts with catalytic residues .

- Apoptosis markers : Flow cytometry to quantify caspase-3 activation in treated cells .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, reducing dimerization .

- Catalyst screening : Pd/C or Ni-based catalysts improve selectivity in carbonylative couplings, lowering polyfluorinated byproduct formation .

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time, enabling rapid adjustments .

Q. What role does this compound play in photostability studies of pharmaceuticals?

As a UV absorber, its trifluorinated structure quenches excited-state reactions, preventing photodegradation of active pharmaceutical ingredients (APIs). Studies use:

- Accelerated light-stress testing : Exposing API-co-crystals to UV-A/UV-B and analyzing degradation via HPLC .

- TD-DFT calculations : Predicting charge-transfer interactions between the compound and photo-labile functional groups (e.g., nitroaromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.